
6-Methyl-20-oxopregn-5-en-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-20-oxopregn-5-en-3-yl acetate is a synthetic steroidal compound It is structurally related to pregnane derivatives and is characterized by the presence of an acetate group at the 3-position and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-20-oxopregn-5-en-3-yl acetate typically involves the acetylation of the corresponding hydroxylated steroid. One common method is the reaction of 6-Methyl-20-oxopregn-5-en-3-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods allow for better control over reaction conditions and can improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-20-oxopregn-5-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized steroids.
Applications De Recherche Scientifique
6-Methyl-20-oxopregn-5-en-3-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a modulator of steroid hormone receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of 6-Methyl-20-oxopregn-5-en-3-yl acetate involves its interaction with steroid hormone receptors. The compound can bind to these receptors, modulating their activity and influencing gene expression. This can lead to various physiological effects, depending on the specific receptor and tissue involved. The pathways affected by this compound include those related to inflammation, metabolism, and cell proliferation.
Comparaison Avec Des Composés Similaires
6-Methyl-20-oxopregn-5-en-3-yl acetate can be compared to other similar compounds, such as:
- 3-Hydroxy-6-methyl-16-methylene-20-oxopregn-5-en-17-yl acetate
- 17-(Acetyloxy)-6-methyl-16-methylene-20-oxopregn-5-en-3-yl acetate
- 20-Oxopregn-5-en-3-yl acetate
These compounds share structural similarities but differ in the position and nature of functional groups. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
6222-82-8 |
|---|---|
Formule moléculaire |
C24H36O3 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(17-acetyl-6,10,13-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C24H36O3/c1-14-12-18-20-7-6-19(15(2)25)23(20,4)11-9-21(18)24(5)10-8-17(13-22(14)24)27-16(3)26/h17-21H,6-13H2,1-5H3 |
Clé InChI |
GMILDXZMQHJWRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC(CCC2(C3CCC4(C(C3C1)CCC4C(=O)C)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


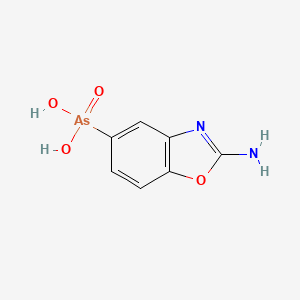
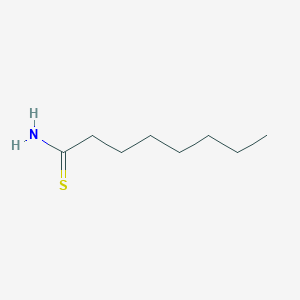
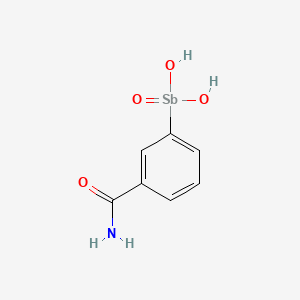
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)
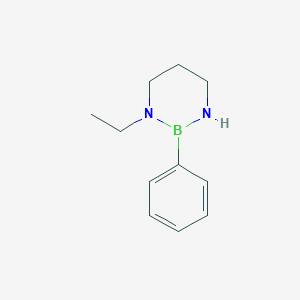
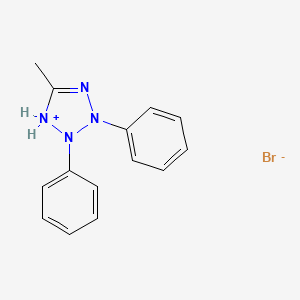
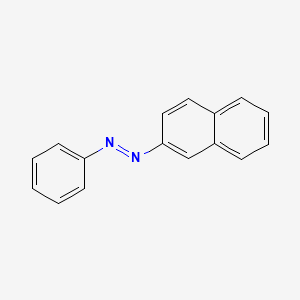
![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)
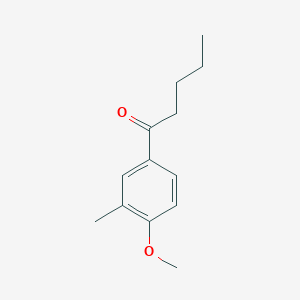

![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)
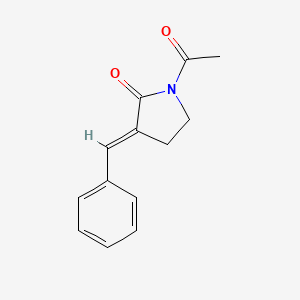
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol](/img/structure/B14739978.png)
